molecular formula C6H8O4 B6153036 2-methylcyclopropane-1,1-dicarboxylic acid CAS No. 10180-00-4

2-methylcyclopropane-1,1-dicarboxylic acid

Cat. No.: B6153036
CAS No.: 10180-00-4
M. Wt: 144.12 g/mol
InChI Key: SPAYAPLBTKGPME-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1,1-dicarboxylic acid is a high-purity chemical intermediate characterized by its strained cyclopropane ring and dual carboxylic acid functional groups. This unique structure makes it a valuable, versatile building block in organic synthesis and pharmaceutical research. Researchers utilize this compound primarily as a precursor in chiral synthesis for producing enantiomerically pure compounds, which are critical in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The strained ring system can be incorporated into molecules to modulate their bioactivity, potentially leading to the development of enzyme inhibitors or receptor modulators . Furthermore, the dicarboxylic acid functionality allows this compound to be used in polymer chemistry, where it can be incorporated into polymer backbones to confer specific thermal or mechanical properties for advanced material science applications . The synthetic utility of cyclopropane-1,1-dicarboxylate esters, which are closely related to this acid, is well-established. They can be efficiently prepared from dialkyl malonates and 1,2-dihaloalkanes using finely divided potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) . This classic cyclization reaction benefits from the azeotropic removal of water and typically proceeds with high yields. Once formed, the ester groups can be readily hydrolyzed to reveal the dicarboxylic acid, or the core structure can be further functionalized at the methyl group on the cyclopropane ring, providing a platform for diverse molecular construction. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10180-00-4

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

2-methylcyclopropane-1,1-dicarboxylic acid

InChI

InChI=1S/C6H8O4/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

SPAYAPLBTKGPME-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C(=O)O)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylcyclopropane 1,1 Dicarboxylic Acid and Analogues

Foundational Synthetic Routes to Cyclopropane-1,1-dicarboxylic Acids

The construction of the cyclopropane-1,1-dicarboxylic acid scaffold can be achieved through several established synthetic strategies. These methods generally fall into two main categories: intramolecular condensation reactions and cyclopropanation of alkenes.

Intramolecular Condensation Reactions (e.g., dialkyl malonate with 1,2-dihaloalkanes)

A classic and widely utilized method for synthesizing cyclopropane-1,1-dicarboxylic acid derivatives involves the intramolecular condensation of a dialkyl malonate with a 1,2-dihaloalkane. google.comgoogle.com This reaction, a variation of the Wurtz reaction, proceeds via a double alkylation of the malonic ester. google.comorganic-chemistry.org

The process begins with the deprotonation of the dialkyl malonate by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. google.comyoutube.com This enolate then undergoes an initial intermolecular nucleophilic substitution with one of the halogen atoms of the 1,2-dihaloalkane. Following this first alkylation, a second intramolecular cyclization occurs where the remaining acidic proton on the malonate moiety is removed by the base, and the resulting carbanion displaces the second halogen atom, closing the three-membered ring. youtube.com

Historically, this method has been plagued by low yields, often due to competing side reactions and the difficulty of separating the desired product from unreacted starting materials. orgsyn.org However, procedural modifications, such as the gradual addition of the base to the reaction mixture, have been shown to improve yields significantly. google.com The choice of solvent and base is also crucial for optimizing the reaction conditions. google.comgoogle.com

The Thorpe-Ingold effect, or gem-dialkyl effect, can play a role in promoting the cyclization process. wikipedia.orglucp.netchem-station.com This effect suggests that the presence of geminal substituents on the carbon chain connecting the reacting centers can increase the rate of intramolecular reactions by altering bond angles and reducing conformational freedom, thereby favoring the cyclic transition state. wikipedia.orgchem-station.com While not directly applicable to the unsubstituted cyclopropane-1,1-dicarboxylic acid synthesis from diethyl malonate, this principle becomes relevant when synthesizing substituted analogues. lucp.netresearchgate.net

Reactants Condensation Agent Product Key Features
Diethyl malonate, 1,2-dibromoethaneSodium ethoxideDiethyl cyclopropane-1,1-dicarboxylateClassic method, often with moderate yields. google.com
Dimethyl malonate, 1,2-dichloroethaneSodium methoxideDimethyl cyclopropane-1,1-dicarboxylateGradual addition of base improves yield. google.com
Diethyl malonate, 1,2-dichloroethane, PEG 400Potassium carbonateDiethyl cyclopropane-1,1-dicarboxylatePhase transfer catalysis can be employed. researchgate.net

Cyclopropanation Reactions of Alkenes with Carbenoids and Diazo Compounds

An alternative and powerful approach to forming cyclopropane (B1198618) rings is the reaction of an alkene with a carbene or a carbenoid. masterorganicchemistry.comlibretexts.org Carbenes are neutral, divalent carbon species with only six valence electrons, making them highly reactive electrophiles. libretexts.org

One common method involves the use of diazo compounds, such as diazomethane, which can be decomposed photochemically or thermally to generate a carbene. wikipedia.org This carbene then adds to the double bond of an alkene in a concerted fashion to form the cyclopropane ring. libretexts.org The reaction with singlet carbenes is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com For the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives, an appropriately substituted alkene, such as a dialkyl methylenemalonate, would be reacted with a suitable carbene source.

A significant advancement in this area is the Simmons-Smith reaction, which utilizes a carbenoid, a metal-complexed reagent with carbene-like reactivity. libretexts.orgwikipedia.org The classic Simmons-Smith reagent is formed from diiodomethane (B129776) and a zinc-copper couple, which generates (iodomethyl)zinc iodide (ICH₂ZnI). wikipedia.orgopenstax.org This carbenoid is less reactive and more selective than free carbenes, offering advantages in terms of safety and functional group tolerance. tcichemicals.com The reaction is stereospecific, proceeding via a syn-addition to the alkene. organicchemistrytutor.com Modifications to the Simmons-Smith reaction, such as the use of diethylzinc (B1219324) (the Furukawa modification), can enhance reactivity. wikipedia.orgnih.gov

Metal-catalyzed cyclopropanation reactions using diazo compounds, often with rhodium or copper catalysts, provide another versatile route. wikipedia.orgnih.gov These reactions proceed through the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene. nih.gov This catalytic approach allows for a high degree of control over the reaction, including enantioselectivity when chiral catalysts are employed.

Alkene Substrate Reagent(s) Product Type Key Features
AlkeneDiazomethane (CH₂N₂), light or heatCyclopropaneInvolves a highly reactive carbene intermediate. masterorganicchemistry.comwikipedia.org
AlkeneDiiodomethane (CH₂I₂), Zn-Cu coupleCyclopropaneSimmons-Smith reaction; stereospecific syn-addition. wikipedia.orgorganicchemistrytutor.com
AlkeneChloroform (CHCl₃), strong baseDichlorocyclopropaneGenerates a dihalocarbene. libretexts.org
AlkeneDiazoacetate, Rhodium(II) catalystCyclopropane carboxylateCatalytic process allowing for high control. wikipedia.org

Targeted Synthesis of 2-Methylcyclopropane-1,1-dicarboxylic Acid Scaffolds

The synthesis of specifically substituted cyclopropanes like this compound requires more targeted approaches than the general methods described above. These methods often involve the use of specialized starting materials and reaction sequences to introduce the desired methyl group at the C2 position of the cyclopropane ring.

Sequential Iodocarbocyclization Approaches

Sequential iodocarbocyclization is a powerful strategy for the stereoselective synthesis of substituted cyclopropanes. This method typically involves the reaction of an unsaturated substrate, such as an allylic malonate derivative, with an iodine source. The reaction proceeds through an initial iodonium (B1229267) ion formation across the double bond, followed by an intramolecular attack by a nucleophile to form a cyclic intermediate. Subsequent reactions then lead to the final cyclopropane product. This approach allows for the controlled introduction of substituents and can provide high levels of stereocontrol.

Utilization of 2-Allylmalonate Derivatives in Synthetic Pathways

A key starting material for the synthesis of this compound is a 2-allylmalonate derivative. The allyl group provides the necessary three-carbon unit that will ultimately form the cyclopropane ring, with the double bond being the site of the cyclization reaction. The malonate portion of the molecule provides the geminal dicarboxylic acid functionality. The synthesis often begins with the alkylation of a malonic ester with an appropriate allyl halide.

Strategies to Prevent Cyclopropane Ring Opening During Synthesis

A significant challenge in the synthesis and handling of cyclopropane derivatives is the inherent ring strain, which makes them susceptible to ring-opening reactions. khanacademy.orglibretexts.org This is particularly true when the cyclopropane ring is substituted with groups that can stabilize a developing positive charge or carbanion upon ring cleavage. For this compound, the presence of two carboxyl groups can influence the stability of the ring.

Strategies to prevent ring opening during synthesis include the careful choice of reaction conditions, such as temperature and pH. Avoiding strongly acidic or basic conditions, as well as high temperatures, can minimize the risk of ring cleavage. The use of mild and selective reagents is also crucial. Furthermore, the synthetic sequence can be designed to carry the cyclopropane ring through the final steps of the synthesis under the mildest possible conditions. In some cases, the dicarboxylic acid may be protected as esters or other derivatives to reduce the electronic effects that might promote ring opening, with deprotection being the final step of the synthesis.

Stereoselective and Enantioselective Synthesis of this compound Isomers

The precise arrangement of substituents on the cyclopropane ring is crucial for the biological activity of its derivatives. Consequently, significant research has been directed towards methods that allow for the selective synthesis of specific stereoisomers.

Chemoenzymatic Synthetic Approaches (e.g., enzymatic resolution of racemic esters)

Chemoenzymatic strategies offer a powerful route to optically pure isomers of this compound by leveraging the high selectivity of enzymes. A prominent example involves the kinetic resolution of racemic this compound dimethyl ester. tandfonline.comtandfonline.com This process utilizes enzymes that preferentially hydrolyze one enantiomer in the racemic mixture, leaving the other enantiomer unreacted.

The starting racemic ester can be synthesized from dimethylmalonate (B8719724) and 1,2-dibromopropane. tandfonline.com This racemate is then subjected to enzymatic hydrolysis in a biphasic system, such as water-cyclohexane. tandfonline.com Researchers have identified two enzymes with complementary selectivities for this resolution: Pig Liver Esterase (PLE) and a bacterial esterase (E 30.000 from Gist-Brocades). tandfonline.com Both enzymes catalyze the hydrolysis of the monoester function in the trans configuration, but their kinetic preference is dictated by the chirality at the C2 position. PLE shows a preference for the (2R)-configured ester, while the bacterial esterase preferentially hydrolyzes the (2S)-configured ester. tandfonline.com This complementary selectivity allows for the efficient, large-scale preparation of both enantiomerically pure mono-acid products, which can then be converted through classical chemical reactions into the four distinct isomers of 1-amino-2-methylcyclopropanecarboxylic acids. tandfonline.comtandfonline.com

EnzymeStarting MaterialPreferred Substrate ConfigurationProduct
Pig Liver Esterase (PLE)Racemic dimethyl 2-methylcyclopropane-1,1-dicarboxylate(2R)-enantiomerEnantiomerically pure (2R)-monoacid
Bacterial Esterase (E 30.000)Racemic dimethyl 2-methylcyclopropane-1,1-dicarboxylate(2S)-enantiomerEnantiomerically pure (2S)-monoacid

Chiral Catalyst-Mediated Cyclopropanation

Asymmetric cyclopropanation reactions mediated by chiral catalysts represent a direct and powerful method for constructing enantioenriched cyclopropane rings. nih.gov These methods often involve the reaction of an alkene with a diazo compound or a surrogate in the presence of a chiral metal complex.

One notable approach involves cobalt(II)-catalyzed asymmetric cyclopropanation using succinimidyl diazoacetate. organic-chemistry.org This method produces cyclopropane succinimidyl esters with high diastereo- and enantioselectivity. These esters are versatile chiral building blocks that can be further derivatized, for instance, by reaction with amines to form optically active cyclopropyl (B3062369) carboxamides while retaining stereochemical integrity. organic-chemistry.org Another advanced strategy utilizes chiral-at-metal rhodium(III) complexes to catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides. organic-chemistry.org This reaction yields optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (dr > 20:1). organic-chemistry.org The use of stable sulfoxonium ylides overcomes the common issue of catalyst inactivation by sulfur compounds. organic-chemistry.org Furthermore, chiral salen-molybdenum catalysts have been developed for the asymmetric deoxygenative cyclopropanation using 1,2-dicarbonyl compounds as safe surrogates for diazo reagents, broadening the scope of substrates for synthesizing chiral cyclopropanes. nih.gov

Catalyst SystemReactantsProduct TypeKey Features
Cobalt(II) Complex [Co(P1)]Olefins + Succinimidyl diazoacetateChiral Cyclopropane Succinimidyl EstersHigh yield, excellent diastereo- and enantioselectivity. organic-chemistry.org
Chiral Rhodium(III) Complexβ,γ-Unsaturated ketoesters + Sulfoxonium ylidesOptically Pure 1,2,3-Trisubstituted CyclopropanesUp to 99% ee, >20:1 dr. organic-chemistry.org
Chiral Salen-Molybdenum ComplexAlkenes + 1,2-Dicarbonyl compoundsChiral CyclopropanesGood enantioselectivities and yields; avoids potentially hazardous diazo compounds. nih.gov

Control of Relative and Absolute Stereochemistry in Reaction Products

Achieving precise control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount in the synthesis of substituted cyclopropanes.

In chemoenzymatic methods, absolute stereochemistry is controlled by the inherent enantiopreference of the selected enzyme. For example, using PLE on racemic dimethyl 2-methylcyclopropane-1,1-dicarboxylate yields the (2R)-monoacid, whereas a bacterial esterase yields the (2S)-monoacid, effectively separating the two absolute configurations. tandfonline.com

In chiral catalyst-mediated cyclopropanations, both relative and absolute stereochemistry are dictated by the catalyst and reaction conditions. The design of the chiral ligand coordinated to the metal center (e.g., Rh, Co) creates a chiral environment that directs the approach of the reactants. organic-chemistry.orgorganic-chemistry.org For instance, the high diastereoselectivity and enantioselectivity in the rhodium-catalyzed reaction using sulfoxonium ylides are attributed to the specific coordination between the chiral catalyst and the β,γ-unsaturated ketoester. organic-chemistry.org This level of control allows for the predictable formation of specific diastereomers and enantiomers. The synthesis of cyclopropane-1,1-dicarboxylic acid itself, a precursor to many derivatives, has been optimized using phase transfer catalysis, which can influence the reaction environment, although asymmetric variations using this specific method are less common. orgsyn.org

Scalable Synthetic Protocols and Process Optimization for this compound Intermediates

The transition from laboratory-scale synthesis to large-scale production requires robust and optimized protocols. For intermediates of this compound, scalability has been demonstrated in both chemoenzymatic and catalytic approaches.

The enzymatic resolution of racemic dimethyl 2-methylcyclopropane-1,1-dicarboxylate has been successfully conducted on a gram scale (e.g., 10 grams), indicating its potential for larger-scale applications. tandfonline.com Similarly, the rhodium-catalyzed asymmetric cyclopropanation has proven effective in gram-scale synthesis, demonstrating the practical utility of the methodology. organic-chemistry.org

For the industrial production of related cyclopropane-1,1-dicarboxylic acid derivatives, process optimization often focuses on cost-effective reagents and efficient reaction conditions. A patented process for preparing cyclopropane-1,1-dicarboxylic acid compounds involves reacting a malonic acid compound with a 1,2-dihalo compound. google.com A key optimization in this process is the gradual addition of an alcoholate condensation agent (like sodium methylate) to a mixture of the reactants. This controlled addition, often while removing a low-boiling azeotrope by distillation, helps to drive the reaction to completion and improve yields to over 85%. google.com Such process engineering principles are crucial for the economic and scalable synthesis of these important chemical intermediates.

Chemical Reactivity and Mechanistic Transformations of 2 Methylcyclopropane 1,1 Dicarboxylic Acid

Ring-Opening Reactions of the Methylcyclopropane Moiety

The high ring strain of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) is a powerful thermodynamic driving force for reactions that lead to its cleavage. nih.gov In 2-methylcyclopropane-1,1-dicarboxylic acid, this inherent reactivity is further modulated and directed by its substituents. The gem-dicarboxyl groups act as powerful electron acceptors, polarizing the distal C2-C3 bond and rendering the ring electrophilic and prone to nucleophilic attack. Such systems are commonly referred to as donor-acceptor (D-A) cyclopropanes, where the methyl-substituted carbon framework serves as the donor component. nih.govbohrium.com

Nucleophilic Ring Opening Mechanisms

The most characteristic reaction of cyclopropanes bearing geminal electron-withdrawing groups is their ring-opening by nucleophiles. acs.org This transformation, often termed a homo-Michael addition, typically proceeds via an SN2-type mechanism. nih.govrsc.org The electron-withdrawing nature of the two carboxylic acid groups at C1 makes the cyclopropane ring electrophilic, facilitating the attack of a nucleophile. bohrium.com

The reaction is initiated by the attack of a nucleophile at one of the methylene (B1212753) carbons (C3). This leads to the cleavage of the C1-C3 bond, with the resulting negative charge being stabilized by the two adjacent carboxyl groups. The regioselectivity of the attack is controlled by steric and electronic factors. For this compound, nucleophilic attack is expected to occur at the less sterically hindered C3 carbon. The subsequent protonation of the intermediate enolate yields the ring-opened product.

A wide array of nucleophiles can participate in this reaction, including:

Soft C-nucleophiles: Malonates, nitroalkanes, and 1,3-diketones can be used to form new carbon-carbon bonds. rsc.org

Heteronucleophiles: Thiophenolates, azides, amines, and indoles are also effective for ring-opening. nih.govresearchgate.netsemanticscholar.org

The general mechanism is outlined below: Mechanism of Nucleophilic Ring Opening

  • A nucleophile (Nu-) attacks one of the carbons adjacent to the gem-dicarboxyl-substituted carbon.
  • The C-C bond cleaves, forming a carbanionic intermediate stabilized by the electron-withdrawing carboxyl groups.
  • The carbanion is protonated by a proton source (H+) in the medium to yield the final acyclic product.
  • Electrophilic Ring Opening Mechanisms

    While less common than nucleophilic opening for this specific substitution pattern, electrophilic ring-opening can be induced, typically with the aid of a Lewis acid. rsc.orgacs.org The Lewis acid coordinates to one of the carbonyl oxygens of the dicarboxylic acid. This coordination enhances the electron-withdrawing capacity of the substituent, further polarizing the cyclopropane ring and making it more susceptible to cleavage.

    The ring-opening proceeds via the formation of a cationic intermediate, which is stabilized by the methyl group (the "donor" part of the D-A cyclopropane). This intermediate is then trapped by a nucleophile. A well-documented example for related donor-acceptor cyclopropanes is the 1,3-halochalcogenation reaction. acs.org

    In this type of reaction, a chalcogenyl halide (e.g., R-S-Cl) acts as the electrophile, often activated by a Lewis acid like magnesium iodide. The electrophilic species attacks the C2-C3 bond, leading to ring opening and the formation of a halide ion and a new cation. The reaction concludes with the halide ion attacking the cationic center, resulting in a 1,3-difunctionalized acyclic product. acs.org

    Postulated Mechanism for Electrophilic Ring Opening

  • A Lewis acid (LA) coordinates to a carbonyl oxygen, increasing the ring's electrophilicity.
  • An electrophile (E+) attacks the C2-C3 bond, causing the ring to open and form a carbocationic intermediate stabilized by the methyl group at C2.
  • A nucleophile (Nu-), which can be the counter-ion of the electrophile, attacks the carbocation to yield the 1,3-addition product.
  • Thermal and Photochemical Decomposition Pathways and Isomerization

    Heating this compound or its esters can induce thermal rearrangement. Studies on the analogous compound, methylcyclopropanecarboxylate, show that gas-phase thermal decomposition leads to isomerization into various unsaturated linear esters. researchgate.net The reaction is believed to proceed through a biradical mechanism, where homolytic cleavage of a C-C bond of the cyclopropane ring forms a 1,3-diradical. This diradical intermediate can then undergo hydrogen shifts and rearrangements to form more stable acyclic isomers. researchgate.net For this compound, potential products would include isomers of methyl- and ethyl-substituted butenedioic acid. Further heating can lead to decarboxylation, a common thermal decomposition pathway for dicarboxylic acids. fishersci.co.uk

    Photochemical reactions of cyclopropanes also typically involve the formation of diradical intermediates or proceed through excited triplet states. rsc.org Irradiation of this compound could lead to isomerization or fragmentation. While specific studies on this molecule are scarce, related research on other cyclopropane derivatives shows that photochemical activation can lead to complex rearrangements and cycloadditions. nih.gov

    Influence of Substituents on Ring Stability and Reactivity

    The reactivity of the this compound ring is a direct consequence of its specific substitution pattern.

    Geminal Dicarboxylic Acid Groups (Acceptors): These two electron-withdrawing groups are the primary activators of the ring. acs.org They significantly polarize the adjacent C-C bonds, making the ring susceptible to nucleophilic attack. nih.govbohrium.com They also serve to stabilize the anionic intermediate formed during nucleophilic ring-opening, thereby lowering the activation energy for this process.

    Methyl Group (Donor): The electron-donating methyl group at the C2 position defines the molecule as a "donor-acceptor" cyclopropane. This group plays a crucial role in electrophilic ring-opening reactions by stabilizing the positive charge that develops at the C2 position upon ring cleavage.

    This combination of opposing electronic effects creates a "push-pull" system that governs the molecule's stability and reaction pathways. The acceptors prime the ring for nucleophilic attack, while the donor stabilizes the key intermediate in electrophilic pathways. This delicate balance allows for a diverse range of chemical transformations.

    Reactions Involving the Dicarboxylic Acid Functionalities

    Beyond the reactivity of the cyclopropane ring itself, the two carboxylic acid groups can undergo their own characteristic reactions.

    Esterification and Transesterification Reactions

    The carboxylic acid groups of this compound can be readily converted to their corresponding esters. The most common method is the Fischer esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and water is typically removed to drive the reaction towards the formation of the diester product. masterorganicchemistry.com

    The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. masterorganicchemistry.comyoutube.com

    Table 1: Examples of Esterification Reactions

    AlcoholCatalystProduct
    Methanol (CH₃OH)H₂SO₄Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
    Ethanol (CH₃CH₂OH)TsOHDiethyl 2-methylcyclopropane-1,1-dicarboxylate

    This table presents illustrative examples of Fischer esterification.

    Transesterification, the conversion of one ester to another, can also occur. This reaction is relevant when synthesizing the dicarboxylic acid from its esters or when performing reactions with the diester in an alcohol solvent. To avoid unintended transesterification, the alcohol used as a solvent should match the alcohol component of the ester. google.com

    Amidation and Peptide Coupling Reactions

    The conversion of this compound to its corresponding amides can be achieved through standard peptide coupling methodologies. These reactions involve the activation of the carboxylic acid groups to facilitate nucleophilic attack by an amine. Common coupling reagents transform the carboxylic acid into a more reactive species, such as an active ester or an acid anhydride (B1165640), which is then susceptible to reaction with a primary or secondary amine to form the amide bond. iris-biotech.de

    A variety of coupling reagents are available for this purpose, each with its own advantages in terms of reactivity and suppression of side reactions like racemization. peptide.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently employed. peptide.commdpi.org The mechanism of DCC coupling involves the protonation of the carbodiimide (B86325) by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the activated carbodiimide. This forms a highly reactive O-acylisourea intermediate, which is then attacked by the amine to furnish the amide and dicyclohexylurea as a byproduct. youtube.comyoutube.com To minimize potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. peptide.com

    Other effective coupling agents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). iris-biotech.depeptide.com These reagents are known for their high efficiency and rapid reaction times. peptide.com For instance, the reaction of an acid anhydride with an amine requires two equivalents of the amine, as one equivalent acts as a base to neutralize the carboxylic acid formed as a byproduct. libretexts.org

    The synthesis of 2-methylcyclopropane-1-carboxamide has been documented, resulting in a solid compound. sigmaaldrich.com The formation of amides from dicarboxylic acids like this compound is a fundamental transformation in the synthesis of more complex molecules, including polymers and peptidomimetics. reddit.com

    Decarboxylation Mechanisms and Diastereoselectivity

    The decarboxylation of this compound, a gem-dicarboxylic acid, is a thermally induced reaction that results in the loss of one of the carboxyl groups as carbon dioxide, yielding 2-methylcyclopropanecarboxylic acid. masterorganicchemistry.comnih.gov This process is analogous to the decarboxylation of malonic acid and its derivatives. masterorganicchemistry.com

    The mechanism of decarboxylation for β-keto acids and malonic acids is generally understood to proceed through a cyclic, concerted transition state. masterorganicchemistry.comyoutube.com In this pericyclic reaction, the carboxyl group destined for elimination orients itself in a way that allows for a six-membered ring transition state. This involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, simultaneous with the cleavage of the C-C bond and the formation of an enol intermediate and carbon dioxide. masterorganicchemistry.comyoutube.com This enol intermediate subsequently tautomerizes to the more stable carboxylic acid product. youtube.com

    The reaction is typically carried out by heating the dicarboxylic acid. masterorganicchemistry.com While the presence of a β-carbonyl group is a common feature for facile decarboxylation, gem-dicarboxylic acids also undergo this transformation readily upon heating. masterorganicchemistry.com The stability of the resulting carbanion or enolate intermediate plays a role in the ease of decarboxylation, although in the case of malonic-type acids, the concerted mechanism avoids a discrete carbanionic intermediate. organicchemistrytutor.comlibretexts.org

    The diastereoselectivity of the decarboxylation of substituted cyclopropane-1,1-dicarboxylic acids can be influenced by the stereochemistry of the starting material and the reaction conditions. However, for this compound, the primary product is a mixture of cis and trans isomers of 2-methylcyclopropanecarboxylic acid. The specific diastereomeric ratio would depend on the relative thermodynamic stabilities of the transition states leading to each isomer. Studies on similar systems have shown that the enol intermediate's conformation can influence the final stereochemical outcome. rsc.org

    Formation of Anhydrides and Imides

    This compound can undergo intramolecular cyclization to form a cyclic anhydride upon heating. This reaction is characteristic of dicarboxylic acids where the two carboxyl groups are positioned in a way that allows for the formation of a stable five- or six-membered ring. libretexts.org The formation of the cyclic anhydride from the corresponding dicarboxylic acid is typically achieved through gentle heating. libretexts.org

    Alternatively, acid anhydrides can be synthesized from the reaction of an acid chloride with a carboxylic acid or a carboxylate salt. masterorganicchemistry.comkhanacademy.org This method can be used to prepare both symmetrical and mixed anhydrides. khanacademy.org The reaction of this compound with a dehydrating agent such as acetic anhydride or by heating under vacuum would be expected to yield 2-methylcyclopropane-1,1-dicarboxylic anhydride.

    The formation of imides from this compound can be achieved by reacting the corresponding anhydride with ammonia (B1221849) or a primary amine. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an amic acid intermediate. Subsequent heating of the amic acid leads to dehydration and the formation of the cyclic imide.

    Another route to imide formation involves the reaction of the dicarboxylic acid with an amine in the presence of a coupling agent, similar to amidation reactions. For example, uronium compounds derived from N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide have been used as coupling reagents in peptide synthesis. peptide.com

    Functional Group Interconversions at the Methyl Substituentyoutube.comub.edu

    While the primary reactivity of this compound centers around the carboxylic acid groups, the methyl substituent can also undergo functional group interconversions, although these reactions are less common and often require harsh conditions that may affect the cyclopropane ring or the carboxylic acid moieties. Standard radical halogenation reactions could potentially introduce a halide at the methyl position, which could then be subjected to further nucleophilic substitution reactions. However, the high reactivity of such radicals could lead to a mixture of products and potential ring-opening.

    More controlled transformations might involve initial oxidation of the methyl group. However, direct oxidation of an unactivated methyl group is challenging. If the dicarboxylic acid is first converted to a less reactive derivative, such as a diester, it might be possible to selectively functionalize the methyl group. For instance, allylic-type oxidation is not applicable here, but under specific enzymatic or microbial conditions, hydroxylation of the methyl group could potentially be achieved.

    Given the strain of the cyclopropane ring, reactions proceeding through radical or carbocationic intermediates at the methyl position must be carefully considered to avoid undesired ring-opening reactions. Therefore, functional group interconversions at the methyl substituent of this compound are not straightforward and would likely require the development of specific synthetic methodologies to achieve high selectivity and yield.

    Studies on Reaction Kinetics and Thermodynamics of Transformationsnih.govorgsyn.org

    The kinetics and thermodynamics of transformations involving this compound are crucial for understanding and optimizing its chemical reactions. A key transformation is its decarboxylation to 2-methylcyclopropanecarboxylic acid. masterorganicchemistry.comnih.gov Studies on the decarboxylation of related β-keto acids have shown that the reaction rate is significantly influenced by temperature. masterorganicchemistry.com For instance, the decarboxylation of acetoacetic acid is approximately 50 times faster for the acid than its anion at 37°C, with activation energies being comparable, suggesting an entropy-driven effect. masterorganicchemistry.com The decarboxylation of this compound would be expected to follow similar principles, with the reaction rate increasing at higher temperatures. youtube.com

    The thermodynamics of the decarboxylation of carboxylic acids are generally favorable, with a negative enthalpy change (ΔH°) of around -7 kcal/mol, although this does not guarantee a facile reaction without specific structural features. libretexts.org The formation of the stable carbon dioxide molecule is a significant driving force for this reaction.

    The formation of amides and esters from this compound via peptide coupling reagents is another important transformation. The kinetics of these reactions are highly dependent on the choice of coupling reagent. iris-biotech.de Reagents like HATU are known to lead to faster reaction rates compared to others. peptide.com The thermodynamics of amide and ester formation are generally favorable, especially when driven by the formation of stable byproducts from the coupling reagent.

    The formation of the cyclic anhydride from this compound is an equilibrium process. The position of the equilibrium is influenced by temperature and the removal of water. The intramolecular nature of this reaction can provide a thermodynamic advantage due to entropic factors.

    Stereochemical Investigations of 2 Methylcyclopropane 1,1 Dicarboxylic Acid

    Identification and Characterization of Stereoisomers (Cis/Trans and Enantiomers)

    2-Methylcyclopropane-1,1-dicarboxylic acid possesses a chiral center at the C2 position of the cyclopropane (B1198618) ring, leading to the existence of stereoisomers. The spatial arrangement of the methyl group and the two carboxylic acid groups gives rise to both cis/trans isomerism and enantiomerism.

    Cis/Trans Isomerism: The relative orientation of the methyl group with respect to the carboxylic acid groups on the cyclopropane ring determines the cis and trans isomers. In the cis isomer, the methyl group and a designated carboxylic acid group are on the same side of the ring, while in the trans isomer, they are on opposite sides. This can be visualized by considering the plane of the cyclopropane ring.

    Enantiomers: Due to the chiral nature of the C2 carbon, both the cis and trans isomers are chiral and therefore exist as pairs of enantiomers. This results in a total of four possible stereoisomers for this compound. The specific enantiomers are designated using the Cahn-Ingold-Prelog (R/S) priority rules. libretexts.org For instance, the enantiomers of the trans isomer would be (1R, 2S)-2-methylcyclopropane-1,1-dicarboxylic acid and (1S, 2R)-2-methylcyclopropane-1,1-dicarboxylic acid. Similarly, the cis isomer also has a corresponding pair of enantiomers. The identification and characterization of these isomers often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and separation methods like chiral chromatography.

    The related compound, 1,2-dimethylcyclopropane, also exhibits cis and trans isomerism, with the trans form having a pair of enantiomers and the cis form being a meso compound, resulting in a total of three stereoisomers. youtube.comdoubtnut.com

    Determination of Absolute Configuration using Spectroscopic and Chemical Correlation Methods

    Determining the absolute configuration of each stereoisomer is crucial for understanding its specific chemical and biological properties. ucalgary.ca This is achieved through a combination of spectroscopic and chemical methods.

    Spectroscopic Methods: Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules. uantwerpen.bethieme-connect.de These methods measure the differential interaction of left and right circularly polarized light with the chiral molecule, providing a unique spectral signature that can be correlated with a specific absolute configuration through computational analysis. uantwerpen.bethieme-connect.de For instance, the sign of the Cotton effect in ORD and CD spectra can often be related to the spatial arrangement of substituents around the chiral center. thieme-connect.de

    Chemical Correlation: This method involves chemically transforming the unknown compound into a compound of known absolute configuration without affecting the chiral center. oup.comlibretexts.org Alternatively, a compound of known configuration can be converted into the unknown compound. oup.comlibretexts.org For example, the absolute configuration of a similar compound, trans-2-methylcyclopropanecarboxylic acid, was established by chemical correlation with a compound of a known configuration. oup.com This provides an unambiguous assignment of the R or S configuration to the chiral center.

    Conformational Analysis of this compound and its Derivatives

    The three-membered ring of cyclopropane is highly strained, which significantly influences its conformational preferences. The substituents on the ring, in this case, a methyl group and two carboxylic acid groups, will adopt conformations that minimize steric interactions.

    The conformational analysis of this compound and its derivatives involves studying the rotational barriers around the C-C single bonds connecting the substituents to the ring. The preferred conformations are those with the lowest energy. For the dicarboxylic acid, intramolecular hydrogen bonding between the two carboxyl groups can play a significant role in stabilizing certain conformations. The relative orientation of the methyl group and the carboxylic acid functions in the different stereoisomers will lead to distinct conformational landscapes for each.

    Derivatives of this compound, such as its esters (e.g., dimethyl 2-methylcyclopropane-1,1-dicarboxylate), will have different conformational preferences due to the change in the size and electronic nature of the substituent groups. Computational methods are often employed to model the potential energy surface and identify the most stable conformers.

    Diastereomeric and Enantiomeric Purity Analysis Methodologies

    The synthesis of a single stereoisomer of this compound often results in a mixture of diastereomers and/or enantiomers. Therefore, methods to determine the diastereomeric and enantiomeric purity are essential.

    Theoretical and Computational Chemistry Studies of 2 Methylcyclopropane 1,1 Dicarboxylic Acid

    Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Electronic Properties

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for determining the fundamental properties of a molecule from first principles. mdpi.com For 2-methylcyclopropane-1,1-dicarboxylic acid, DFT methods like B3LYP with a basis set such as 6-311G(d,p) would be employed to find the molecule's lowest energy conformation and to analyze its electronic landscape. researchgate.netnih.gov

    The initial step involves a geometry optimization, which computationally determines the most stable three-dimensional arrangement of the atoms by minimizing the energy of the system. This process yields precise information on bond lengths, bond angles, and dihedral angles. The strained three-membered cyclopropane (B1198618) ring, substituted with a methyl group and two geminal carboxylic acid groups, presents a unique structural challenge that theory is well-suited to describe. The orientation of the two carboxyl groups relative to the ring and to each other is a key outcome of this optimization.

    Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

    Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface. This map reveals the charge distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the most negative potential is expected around the carbonyl oxygen atoms, while the acidic protons of the carboxyl groups would exhibit the most positive potential.

    Table 1: Predicted Geometrical and Electronic Properties from DFT Calculations Note: The following data are illustrative examples based on calculations of similar molecules and are not from a direct study of this compound.

    ParameterPredicted ValueSignificance
    Geometrical Parameters
    C-C (ring) Bond Length~1.52 ÅTypical for a substituted cyclopropane ring.
    C-CH₃ Bond Length~1.51 ÅStandard single bond between sp³ carbons.
    C-COOH Bond Length~1.50 ÅBond connecting the carboxylic acid to the ring.
    O=C-O Angle~123°Typical angle for a carboxylic acid group.
    Electronic Properties
    HOMO Energy~ -7.0 eVIndicates electron-donating capability.
    LUMO Energy~ -0.5 eVIndicates electron-accepting capability.
    HOMO-LUMO Gap~ 6.5 eVSuggests high kinetic stability.
    Dipole Moment~ 2.5 DReflects the overall polarity of the molecule.

    Prediction and Analysis of Reaction Mechanisms and Transition States

    Computational chemistry is a powerful tool for exploring potential reaction pathways, identifying transition states, and calculating activation energies, which provides deep insight into reaction kinetics and mechanisms. mdpi.com For this compound, several reactions could be investigated computationally.

    A likely thermal reaction is decarboxylation. Geminal dicarboxylic acids can lose one molecule of carbon dioxide upon heating. DFT calculations can model this process by identifying the transition state structure for the C-C bond cleavage and subsequent proton transfer. The calculated activation energy for this step would predict the temperature at which the reaction becomes feasible.

    Another potential reaction involves the ring-opening of the strained cyclopropane moiety. This process can be initiated by heat or a catalyst. Computational studies can map out the potential energy surface for the cleavage of the C-C bonds in the ring. For instance, a mechanistic study could compare the energies required to break the C1-C2 bond versus the C2-C3 bond, providing insight into the regioselectivity of the ring-opening process. Recent computational work on related cyclopropane carboxylic acids has shown that such skeletal reorganizations can be modeled to understand the roles of ring strain and transition state organization. chemrxiv.org

    Table 2: Illustrative Computational Analysis of a Hypothetical Reaction Pathway Note: This table represents a conceptual framework for a computational study.

    Reaction StepDescriptionComputational GoalPredicted Outcome
    InitiationSingle DecarboxylationLocate Transition State (TS1) for CO₂ loss.Activation Energy (ΔE_act1) of ~30-40 kcal/mol, suggesting elevated temperatures are required.
    Intermediate FormationFormation of 2-methylcyclopropanecarboxylic acidOptimize the geometry of the intermediate product.A stable intermediate structure.
    Ring-OpeningCleavage of a C-C bond in the cyclopropane ring.Locate Transition State (TS2) for ring-opening.High activation energy (ΔE_act2), indicating the ring is relatively stable post-decarboxylation.

    Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

    While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

    For this compound, MD simulations would be crucial for understanding its conformational landscape. The two carboxylic acid groups can rotate around their single bonds to the cyclopropane ring. An MD trajectory would reveal the preferred orientations, the energy barriers between different conformations, and how these motions are influenced by the adjacent methyl group and interactions with solvent molecules.

    Furthermore, MD simulations are ideal for studying intermolecular interactions. Like other carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. researchgate.net Simulations of multiple molecules can show the formation and dissociation of hydrogen-bonded dimers in the liquid phase or in a non-polar solvent. Analyzing the radial distribution functions from the simulation can quantify the strength and structure of these interactions.

    Computational Studies on Structure-Activity Relationships (SAR) (non-clinical context)

    Computational methods are highly effective for conducting structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with a specific property or activity. In a non-clinical context, this can be used to predict physicochemical properties like acidity (pKa), lipophilicity (logP), or solubility based on structural modifications. nih.gov

    A hypothetical SAR study on this compound could involve creating a virtual library of derivatives by modifying the methyl group at the C2 position. For example, the methyl group could be replaced with other alkyl groups (ethyl, propyl), electron-withdrawing groups (fluoro, chloro), or electron-donating groups (methoxy).

    For each derivative, a set of quantum chemical descriptors would be calculated using DFT. These descriptors can include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume), and topological indices. These calculated descriptors can then be used to build a Quantitative Structure-Property Relationship (QSPR) model. By correlating the descriptors with an experimentally known or predictable property (like pKa), the model can then be used to predict the pKa of new, unsynthesized derivatives, guiding the design of molecules with specific desired acidity.

    Table 3: Example of a Hypothetical QSPR/SAR Study for Acidity (pKa) Note: This table illustrates the concept of a computational SAR study.

    Derivative (R-group at C2)Key Computed Descriptor (e.g., Charge on Carboxyl Oxygen)Predicted pKa1Rationale
    -H (cyclopropane-1,1-dicarboxylic acid)-0.65 e~2.0Reference compound. nih.gov
    -CH₃ (Title Compound)-0.67 e~2.2Electron-donating methyl group slightly destabilizes the conjugate base, increasing pKa.
    -F-0.60 e~1.7Strongly electron-withdrawing fluoro group stabilizes the conjugate base, decreasing pKa.
    -OCH₃-0.68 e~2.3The inductive withdrawing effect is offset by the resonance donating effect, leading to a small change.

    Advanced Applications of 2 Methylcyclopropane 1,1 Dicarboxylic Acid in Synthetic Chemistry

    Building Block for Complex Organic Molecule Synthesis

    The gem-dicarboxylic acid moiety of 2-methylcyclopropane-1,1-dicarboxylic acid provides a versatile handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. The cyclopropane (B1198618) ring itself introduces a level of conformational rigidity that is often desirable in the design of biologically active compounds.

    A key application of this compound is as a precursor for the synthesis of various derivatives that serve as intermediates in the preparation of pharmaceuticals and agrochemicals. For instance, the corresponding diester, dimethyl 2-methylcyclopropane-1,1-dicarboxylate, is a known intermediate in the production of such agents. google.comuni.lu The synthesis of these derivatives often involves the reaction of a malonic acid ester with a 1,2-dihaloalkane in the presence of a base. google.com

    The inherent strain of the cyclopropane ring can also be harnessed for ring-opening reactions, providing access to acyclic structures with specific stereochemistry. Furthermore, the two carboxylic acid groups can be differentially functionalized, allowing for the stepwise construction of complex molecular frameworks. This strategic functionalization is crucial in multi-step syntheses where precise control over reactivity is required.

    Precursor for Conformationally Constrained Amino Acids and Peptidomimetics

    The quest for therapeutic agents with improved efficacy and metabolic stability has driven the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby enhancing its binding affinity to biological targets and reducing its susceptibility to enzymatic degradation.

    This compound and its derivatives are excellent scaffolds for creating such conformationally constrained amino acids and peptidomimetics. nih.gov The rigid cyclopropane ring serves to restrict the rotational freedom of the peptide backbone, effectively acting as a surrogate for specific secondary structures like β-turns or extended conformations.

    Research has demonstrated the synthesis of constrained γ-amino dicarboxylic acids from related cyclopropane derivatives. For example, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has been synthesized as a constrained analogue of γ-aminobutyric acid (GABA), a key neurotransmitter. mdpi.com By incorporating the this compound core, medicinal chemists can design novel peptidomimetics with tailored three-dimensional structures to target a wide range of biological receptors and enzymes. These scaffolds provide a platform for orienting pharmacophoric groups in a precise manner, leading to the development of potent and selective therapeutic agents. mdpi.comnih.gov

    Role in Asymmetric Catalysis and Chiral Ligand Design

    Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety. Chiral ligands play a pivotal role in this field by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction.

    While direct applications of this compound as a chiral ligand are not extensively documented in readily available literature, its structural motifs are highly relevant to the design of such ligands. Dicarboxylic acids, in general, are known to be effective ligands in various metal-catalyzed asymmetric transformations. For instance, chiral carboxylic acids have been successfully employed in combination with transition metal catalysts for enantioselective C-H functionalization reactions. researchgate.net

    The synthesis and chiral resolution of related cyclopropane carboxylic acids, such as 2,2-dimethylcyclopropane carboxylic acid, have been reported, highlighting the interest in these chiral building blocks for asymmetric synthesis. google.com The rigid cyclopropane framework of this compound, combined with its two carboxylic acid groups, provides a stereochemically defined scaffold that could be elaborated into novel chiral ligands for a variety of asymmetric reactions. Further research in this area could unlock the potential of this compound in the development of new and efficient catalytic systems.

    Intermediate in Agrochemical Development (e.g., pesticides, fungicides, plant growth regulators)

    The agricultural industry continually seeks new and effective solutions to protect crops from pests and diseases and to enhance plant growth. Cyclopropane-containing compounds have emerged as a promising class of agrochemicals due to their unique biological activities.

    Derivatives of cyclopropane-1,1-dicarboxylic acid have been identified as valuable intermediates in the manufacture of plant protection agents. orgsyn.org Specifically, analogues of cyclopropane-1,1-dicarboxylic acid have been designed and synthesized, with some exhibiting herbicidal activity. researchgate.net These compounds often act by inhibiting key enzymes in the metabolic pathways of plants, such as ketol-acid reductoisomerase (KARI), which is involved in the biosynthesis of branched-chain amino acids. researchgate.net The introduction of a methyl group on the cyclopropane ring, as in this compound, can significantly influence the biological activity and selectivity of these compounds.

    Furthermore, cyclopropane derivatives are known to play a role in plant growth regulation. For instance, cyclopropene (B1174273) derivatives have been investigated as potential plant growth regulators, affecting processes like apical hook development in plants. nih.gov While direct evidence for this compound as a plant growth regulator is not prominent, its structural similarity to other biologically active cyclopropane compounds suggests its potential as an intermediate in the development of new agrochemicals.

    Agrochemical Application Compound Class/Derivative Mode of Action/Target Reference
    HerbicidesCyclopropane-1,1-dicarboxylic acid analoguesInhibition of ketol-acid reductoisomerase (KARI) researchgate.net
    Plant Protection AgentsCyclopropane-1,1-dicarboxylic acid derivativesGeneral intermediates orgsyn.org
    Plant Growth RegulatorsCyclopropene derivativesAffecting apical hook development nih.gov

    Applications in Polymer Science and Materials Chemistry (e.g., bio-based polymers, flame retardants)

    The development of sustainable and high-performance polymers is a major focus of modern materials science. Dicarboxylic acids are fundamental monomers in the synthesis of polyesters, a widely used class of polymers. The incorporation of unique dicarboxylic acids, such as this compound, into polymer backbones can impart novel properties to the resulting materials.

    The synthesis of polyesters is typically achieved through the polycondensation of a dicarboxylic acid with a diol. researchgate.netcore.ac.uk While specific examples of polyesters derived from this compound are not extensively reported, the general principles of polyester (B1180765) synthesis suggest its potential as a monomer. The rigid and compact structure of the cyclopropane ring could lead to polyesters with enhanced thermal stability and modified mechanical properties compared to those derived from linear dicarboxylic acids.

    In the area of materials chemistry, there is a growing interest in the development of bio-based and environmentally friendly flame retardants to reduce the flammability of polymeric materials. mdpi.comcore.ac.uk While there is no direct literature linking this compound to flame retardant applications, the principles of flame retardancy often involve the incorporation of structures that promote char formation upon combustion. The carbon-rich cyclopropane ring could potentially contribute to char formation, a key mechanism in condensed-phase flame retardancy. Further research would be needed to explore the viability of incorporating this compound into flame-retardant polymer systems.

    Biological and Biochemical Interactions of 2 Methylcyclopropane 1,1 Dicarboxylic Acid: Mechanistic Insights

    Molecular Target Identification and Binding Studies (In Vitro)

    In vitro studies have primarily identified 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO) as a key molecular target of 2-methylcyclopropane-1,1-dicarboxylic acid and its analogs. ACO is a non-heme iron-containing enzyme that catalyzes the final step in the biosynthesis of ethylene (B1197577), a crucial plant hormone. The binding of inhibitors to ACO is a critical area of investigation for understanding their mechanism of action.

    The common structural feature of these inhibitory compounds is the cyclopropane (B1198618) ring. Variations in substituents at the C1 and C2 positions of this ring influence their inhibitory activity. For instance, cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) are recognized as potent structural analogs of ACC that inhibit ethylene production. nih.govresearchgate.net The structural similarity allows these compounds to interact with the active site of ACO.

    While much of the research has centered on plant enzymes, some cyclopropane derivatives have been investigated for their potential to modulate protein kinase activity. Specifically, derivatives of this compound have been synthesized and evaluated for their ability to inhibit, regulate, or modulate kinase receptors, particularly c-Met, KDR, c-Kit, flt-3, and flt-4. googleapis.comgoogle.comgoogle.com These receptor tyrosine kinases are involved in cellular processes like proliferation and differentiation, making them attractive targets for therapeutic intervention. googleapis.comgoogle.com

    Other research has explored the interaction of cyclopropane-1,2-dicarboxylic acids with O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria and plants. tandfonline.comnih.gov These studies, utilizing techniques like saturation transfer difference NMR (STD-NMR), have provided insights into the binding modes of these small molecules to OASS enzymes. tandfonline.com

    Enzyme Inhibition Studies and Mechanistic Elucidation (In Vitro)

    Inhibition Kinetics and Reversibility against Specific Enzymes (e.g., ACO)

    Kinetic studies on partially purified apple ACO have been conducted to determine the inhibition patterns and Ki values for various cyclopropane derivatives. nih.gov For example, pyridoxal-5'-phosphate (PLP) has been shown to be a competitive inhibitor of native ACO with respect to ascorbate, a cofactor in the enzymatic reaction. nih.gov While specific kinetic data for this compound is not extensively detailed in the provided results, the research on analogous compounds provides a framework for its likely mechanism. The inhibition of ACO by these analogs is generally reversible, allowing for the determination of inhibition constants (Ki).

    Structural Analogy to Natural Substrates and Competitive Inhibition Mechanisms (e.g., ACC analogs)

    The primary mechanism by which this compound and related compounds inhibit ACO is through competitive inhibition. researchgate.net These molecules are structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), the natural substrate for ACO. nih.govresearchgate.net Due to this structural mimicry, they can bind to the active site of the enzyme, thereby preventing the binding and conversion of ACC to ethylene. researchgate.net This competitive binding has been demonstrated in studies with various ACC analogs, such as 2-aminoisobutyric acid. researchgate.net

    The ethylene biosynthesis pathway is a critical process in plants, starting from methionine and proceeding through S-adenosyl-L-methionine (SAM) to ACC, which is then converted to ethylene by ACO. frontiersin.orgfrontiersin.org By targeting ACO, these inhibitors effectively block the final and often rate-limiting step of this pathway. nih.gov

    Compound Natural Substrate Analog Target Enzyme Inhibition Mechanism
    This compound1-aminocyclopropane-1-carboxylic acid (ACC)ACC Oxidase (ACO)Competitive
    Cyclopropane-1,1-dicarboxylic acid (CDA)1-aminocyclopropane-1-carboxylic acid (ACC)ACC Oxidase (ACO)Competitive nih.govresearchgate.net
    trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA)1-aminocyclopropane-1-carboxylic acid (ACC)ACC Oxidase (ACO)Competitive nih.govresearchgate.net
    2-Aminoisobutyric acid (AIB)1-aminocyclopropane-1-carboxylic acid (ACC)ACC Oxidase (ACO)Competitive researchgate.netfrontiersin.org

    Specificity and Selectivity Profiling

    The specificity of cyclopropane-based inhibitors is largely directed towards enzymes that recognize ACC or structurally similar molecules. The primary target identified in plant biochemistry is ACC oxidase (ACO). nih.govresearchgate.net However, the selectivity of these compounds is not absolute. For instance, 1-amino-2-methylenecyclopropane-1-carboxylic acid has been shown to be an irreversible inhibitor of ACC deaminase, a different enzyme involved in ACC metabolism. nih.gov

    In the context of other biological systems, derivatives of this compound have been investigated for their activity against a panel of protein kinases, including c-Met, KDR, c-Kit, flt-3, and flt-4. googleapis.comgoogle.comgoogle.com This suggests that while the core cyclopropane structure is key for interacting with ACC-metabolizing enzymes, modifications to the side chains can impart activity against other classes of enzymes.

    Furthermore, studies on cyclopropane-1,2-dicarboxylic acids have revealed their ability to inhibit O-acetylserine sulfhydrylase (OASS) isoforms in Salmonella typhimurium. tandfonline.com The degree of substitution on the cyclopropane ring was found to influence the affinity for different isoforms of the enzyme. tandfonline.com

    Receptor Interaction and Modulation at the Molecular Level (In Vitro, e.g., GABA receptor agonists/antagonists)

    While the primary focus of research on this compound has been on enzyme inhibition, there is evidence suggesting that related cyclopropane compounds may interact with receptors. For example, some cyclopropane derivatives have been explored as potential ligands for glutamate (B1630785) receptors. However, specific data on the direct interaction of this compound with GABA receptors as either an agonist or antagonist is not prominent in the provided search results.

    It is important to note that the fungicide procymidone, which contains a dichlorophenyl-carbamoyl group attached to a cyclopropane ring, has been studied for its ability to bind to androgen receptors in rats and mice. apvma.gov.au This indicates that cyclopropane-containing molecules can have activity at nuclear hormone receptors, though this is a distinct class of receptors from neurotransmitter receptors like GABA.

    Biotransformation and Metabolic Pathway Modulation (excluding human metabolism)

    In non-human systems, particularly in plants, this compound and its analogs can significantly modulate metabolic pathways, primarily through the inhibition of ethylene biosynthesis. nih.govresearchgate.net By blocking ACC oxidase, these compounds reduce the production of ethylene, a hormone that regulates a wide array of developmental processes and stress responses. nih.gov

    The metabolic fate of these compounds in plants is not extensively detailed. However, the broader context of metabolic pathway databases like MetaCyc and AraCyc provides a framework for understanding how small molecules can influence plant metabolism. nih.govnih.gov These databases catalogue a vast number of metabolic pathways in plants, including those for hormones and secondary metabolites. nih.gov The introduction of an inhibitor like this compound would be expected to cause shifts in related metabolic pathways due to the block in ethylene production. For instance, the accumulation of the substrate ACC could lead to its diversion into other metabolic pathways, such as conjugation with malonic acid or glutamic acid.

    The biotransformation of a related compound, procymidone, has been studied, and one of its metabolites is identified as this compound. apvma.gov.au This suggests that in some biological systems, this dicarboxylic acid can be a metabolic product of more complex parent compounds.

    Structural Biology of Compound-Target Complexes (e.g., X-ray crystallography, cryo-EM of protein-ligand complexes)

    The three-dimensional structure of the extracellular domain of human glutamate carboxypeptidase II (GCPII) in complex with the potent inhibitor GPI-18431 was determined by X-ray crystallography to a resolution of 2.0 Å. nih.govrcsb.org This structural determination provides a foundational understanding of how dicarboxylic acid-based inhibitors bind to the active site of this key enzyme. GCPII is a zinc metalloenzyme, and its structure reveals a complex architecture comprising three distinct domains: a protease-like domain, an apical domain, and a C-terminal domain. nih.govembopress.org All three domains contribute to the binding of substrates and inhibitors.

    The inhibitor GPI-18431, a derivative of 2-PMPA, binds in an extended conformation within a large, well-defined active site cleft of GCPII. nih.gov The binding mode reveals an induced-fit mechanism, where the enzyme undergoes conformational changes upon inhibitor binding to create a complementary pocket. embopress.org

    Detailed Research Findings:

    The crystal structure of the GCPII-GPI-18431 complex (PDB ID: 2C6C) reveals critical interactions between the inhibitor and the enzyme's active site residues. nih.govrcsb.orgrcsb.org The pentanedioic acid moiety of the inhibitor is crucial for its high-affinity binding. One of the carboxyl groups of the glutarate portion of the inhibitor forms key electrostatic interactions with the side chains of arginine residues (Arg210 and Arg534) and a tyrosine residue (Tyr552) in the S1' subsite of the enzyme. The second carboxyl group interacts with the catalytic zinc ions and key active site residues, including Tyr700 and Glu425.

    The phosphonate (B1237965) group of the inhibitor coordinates with the two catalytic zinc ions present in the active site, a hallmark of many potent GCPII inhibitors. nih.gov This interaction mimics the transition state of the natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG), hydrolysis. The 4-iodobenzyl group of GPI-18431 occupies a hydrophobic pocket, contributing to the inhibitor's potency and specificity.

    No cryo-electron microscopy (cryo-EM) structures for this compound or its close analogs in complex with a protein target have been reported to date.

    Interactive Data Tables

    Below are tables summarizing the key structural details of the GCPII-inhibitor complex.

    Table 1: Summary of PDB Entry for GCPII-Inhibitor Complex
    PDB IDMacromoleculeLigandResolution (Å)MethodPrimary Citation
    2C6CGlutamate carboxypeptidase II(S)-2-(4-iodobenzylphosphonomethyl)-pentanedioic acid (a derivative of 2-PMPA)2.0X-ray DiffractionMesters, J.R., et al. (2006) EMBO J. 25: 1375-84. nih.govembopress.org
    Table 2: Key Intermolecular Interactions between GCPII and GPI-18431 (PDB: 2C6C)
    Inhibitor MoietyInteracting GCPII ResiduesType of Interaction
    Glutarate Carboxyl Group 1Arg210, Arg534, Tyr552Electrostatic/Hydrogen Bonds
    Glutarate Carboxyl Group 2Tyr700, Glu425, Zn2+ ionsCoordination/Electrostatic
    Phosphonate GroupZn2+ ions, His377, Glu424Coordination
    4-Iodobenzyl GroupHydrophobic pocket residuesHydrophobic Interactions

    Future Directions and Emerging Research Avenues

    Development of Novel and Sustainable Synthetic Routes

    The efficient and environmentally benign synthesis of 2-methylcyclopropane-1,1-dicarboxylic acid and its derivatives is a foundational area for future research. While classical methods for creating cyclopropane (B1198618) rings, such as the reaction of a malonic ester with a 1,2-dihalide, are established, there is considerable scope for improvement. A notable approach involves the reaction of dimethyl malonate with 1,2-dichloropropane (B32752) in the presence of a base like sodium methylate, which can produce the methyl-substituted cyclopropane dicarboxylate. google.com

    Future efforts should prioritize the development of catalytic, atom-economical processes that minimize waste and avoid harsh reaction conditions. The exploration of transition-metal-catalyzed cyclopropanation reactions, for instance, could offer highly selective and efficient pathways. Furthermore, leveraging renewable starting materials and green solvents will be crucial in aligning the synthesis of this compound with the principles of sustainable chemistry. rsc.org The development of synthetic routes from cellulose-derived platform chemicals, for example, represents a promising avenue for producing dicarboxylic acids in a more sustainable manner. rsc.org

    A synthetic route for the related compound, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, utilizes a sequential iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate. researchgate.net This pathway highlights the potential for intricate functional group transformations on the cyclopropane scaffold.

    Table 1: Comparison of Potential Synthetic Strategies

    Method Description Potential Advantages Key Challenges
    Modified Malonic Ester Synthesis Reaction of a malonic ester with 1,2-dichloropropane. Readily available starting materials. Potential for side reactions and moderate yields.
    Catalytic Cyclopropanation Use of transition metal catalysts to facilitate ring formation. High selectivity and efficiency, milder conditions. Catalyst cost and sensitivity.
    From Renewable Feedstocks Synthesis from cellulose-derived platform chemicals. Improved sustainability and reduced environmental impact. Development of efficient multi-step conversions.

    | Functional Group Interconversion | Modification of a pre-formed cyclopropane ring. | Access to diverse derivatives. | Requires robust and selective transformation methods. |

    Exploration of Undiscovered Reactivity Patterns and Selective Transformations

    The inherent ring strain and the presence of two carboxylic acid groups in this compound suggest a rich and largely unexplored reactivity profile. Future research should focus on systematically investigating its behavior under a variety of reaction conditions to uncover novel transformations.

    The study of donor-acceptor cyclopropanes, such as 2-arylcyclopropane-1,1-dinitriles, has revealed a propensity for ring-opening and cycloaddition reactions under the influence of Lewis acids. researchgate.net Similar investigations into this compound could unveil unique reaction pathways, leading to the synthesis of novel acyclic and heterocyclic compounds.

    A key area of interest will be the selective functionalization of the C-2 methyl group and the two carboxylic acid moieties. Developing methods for mono-esterification or mono-amidation, for example, would provide valuable building blocks for more complex molecular structures. Furthermore, the diastereoselective and enantioselective transformations of the chiral centers in this molecule will be critical for its application in fields such as medicinal chemistry and materials science.

    Integration with Flow Chemistry and Automation in Synthesis

    The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction optimization, scalability, and safety. chemicalbook.comrsc.orgmpg.de The application of these technologies to the synthesis of this compound and its derivatives is a promising avenue for future research.

    Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivities compared to traditional batch processes. rsc.orgmpg.de For instance, the two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones demonstrates the potential of this technology for constructing complex cyclopropane-containing molecules. rsc.orgmpg.de

    Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of optimal synthetic routes. The integration of in-line analytical techniques, such as HPLC and NMR, would allow for real-time monitoring and optimization of the reaction progress.

    Advanced Spectroscopic Characterization Techniques for Stereoisomers

    This compound possesses two stereocenters, leading to the existence of different stereoisomers. The separation and unambiguous characterization of these isomers are crucial for understanding their distinct chemical and biological properties.

    Advanced spectroscopic techniques will play a pivotal role in this endeavor. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, will be essential for elucidating the relative stereochemistry of the molecule. The use of chiral derivatizing agents in conjunction with NMR can also aid in determining the absolute configuration.

    Furthermore, chiral high-performance liquid chromatography (HPLC) is a powerful tool for the analytical and preparative separation of enantiomers and diastereomers. rsc.org The development of specific chiral stationary phases for the resolution of this compound and its derivatives will be a significant step forward. Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can provide definitive information on the absolute stereochemistry of the isolated isomers.

    Deepening Mechanistic Understanding of Biological Interactions through Biophysical Methods

    Cyclopropane-containing molecules are known to exhibit a wide range of biological activities. researchgate.net Investigating the potential biological interactions of this compound requires a detailed understanding of its binding to biological macromolecules at a molecular level. Biophysical methods provide a powerful toolkit for probing these interactions. mpg.de

    Isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing insights into the driving forces of the interaction. Surface plasmon resonance (SPR) is another valuable technique for studying the kinetics of binding and determining association and dissociation rate constants.

    Saturation transfer difference (STD) NMR spectroscopy is a particularly powerful method for identifying the specific binding epitopes of a ligand when it interacts with a protein. nih.gov This technique can reveal which parts of the this compound molecule are in close contact with the receptor, guiding the design of more potent and selective analogs. X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information of the compound in complex with its biological target, offering a detailed picture of the binding mode.

    Table 2: Compound Names Mentioned in the Article

    Compound Name
    This compound
    Dimethyl malonate
    1,2-dichloropropane
    Sodium methylate
    2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid
    Dimethyl 2-allylmalonate
    2-arylcyclopropane-1,1-dinitriles
    1,1-cyclopropane aminoketones

    Q & A

    Q. What are the established synthetic routes for 2-methylcyclopropane-1,1-dicarboxylic acid?

    The compound can be synthesized via cyclization reactions. A common method involves reacting methyl-substituted dihalides (e.g., 1,3-dibromopropane derivatives) with diethyl malonate under basic conditions (e.g., sodium ethoxide), followed by hydrolysis of the resulting diester to the dicarboxylic acid . For example, cyclopropane-1,1-dicarboxylic acid derivatives are prepared by cyclizing diethyl malonate with 1,2-dichloroethane, yielding diesters that are hydrolyzed to the acid . Adjusting the starting materials to include methyl groups can introduce the 2-methyl substitution.

    Q. How is the structure of this compound confirmed experimentally?

    Structural characterization typically employs:

    • X-ray crystallography : Resolves bond lengths, angles, and ring strain in the cyclopropane core .
    • NMR spectroscopy : Proton and carbon NMR identify substituents (e.g., methyl groups) and confirm stereochemistry. For example, methyl protons appear as distinct signals in the range of δ 1.2–1.5 ppm, while cyclopropane ring protons show splitting due to geminal coupling .
    • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .

    Q. What are the solubility properties of this compound in common solvents?

    The compound is moderately soluble in polar solvents like methanol (1 g/10 mL), forming clear, colorless solutions . Limited solubility in non-polar solvents (e.g., hexane) necessitates methanol or ethanol for reactions. Solubility can be enhanced by derivatization (e.g., esterification) .

    Advanced Research Questions

    Q. How can diastereoselective synthesis of this compound derivatives be achieved?

    Diastereoselectivity is achieved using nitrone chemistry. For instance, reacting nitrones with 1,1-cyclopropanediesters yields tetrahydro-1,2-oxazines, which are converted to pyrroloindoles with high stereocontrol. This method avoids racemization and ensures axial chirality in the cyclopropane ring . Computational modeling (e.g., DFT) can predict transition states to optimize selectivity .

    Q. What computational methods are used to analyze the strain and reactivity of this compound?

    • DFT calculations : Assess Baeyer strain (angle deviation from 60°) and torsional strain in the cyclopropane ring. Methyl substitution increases steric hindrance, altering strain energy by ~5–10 kcal/mol compared to unsubstituted analogs .
    • Molecular dynamics simulations : Predict conformational stability in solution, particularly for polymer precursors .

    Q. What role does this compound play in polymer chemistry?

    The diethyl ester derivative is a monomer for synthesizing poly(trimethylene-1,1-dicarboxylic acid) (PTD). Ring-opening polymerization of the ester, followed by hydrolysis, yields PTD, a biodegradable polymer with applications in drug delivery. The methyl group enhances hydrophobicity, tuning degradation rates .

    Q. How should researchers handle the compound’s hazardous properties?

    • Safety protocols : Use PPE (N95 masks, gloves) due to skin corrosion (H314) and eye damage risks (H318) .
    • Storage : Store in airtight containers at 2–8°C to prevent degradation.
    • Waste disposal : Neutralize with dilute sodium bicarbonate before disposal .

    Q. What methods determine the stereochemical configuration of this compound derivatives?

    • Decarboxylation experiments : cis-isomers produce meso monocarboxylic acids, while trans-isomers yield racemic mixtures .
    • Vibrational circular dichroism (VCD) : Differentiates enantiomers via chiral center interactions with polarized light .

    Key Research Gaps

    • Stereoselective functionalization : Limited data on asymmetric synthesis of enantiopure methylcyclopropane derivatives.
    • Biological activity : Unstudied potential as enzyme inhibitors (e.g., ACC oxidase) .

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